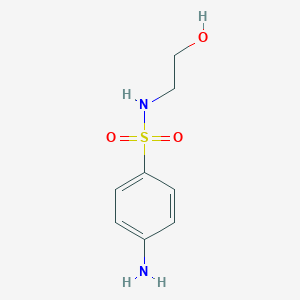

4-amino-N-(2-hydroxyethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-amino-N-(2-hydroxyethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c9-7-1-3-8(4-2-7)14(12,13)10-5-6-11/h1-4,10-11H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLESYSQTERIDQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332426 | |

| Record name | 4-amino-N-(2-hydroxyethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4862-94-6 | |

| Record name | 4-amino-N-(2-hydroxyethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-AMINOPHENYL SULFONAMIDO)ETHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic data (NMR, IR, Mass Spec) for 4-amino-N-(2-hydroxyethyl)benzenesulfonamide

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide

Introduction

4-amino-N-(2-hydroxyethyl)benzenesulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, famously integral to the sulfa class of antibiotics and various other therapeutic agents, including diuretics and hypoglycemics. The presence of a primary aromatic amine and a primary alcohol offers multiple points for further chemical modification, making this compound a versatile building block for drug discovery and materials science.

As a Senior Application Scientist, my objective in this guide is to provide a predictive but robust framework for the spectroscopic characterization of this molecule. While direct, published experimental spectra for this specific compound are not widely available in common databases, we can confidently predict its spectral features by applying foundational spectroscopic principles and leveraging data from structurally similar analogs. This document is designed for researchers and drug development professionals, offering a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, thereby establishing a reliable analytical benchmark for synthesis and quality control.

Molecular Structure and Isomeric Considerations

The precise connectivity of the functional groups is critical for correct spectral interpretation. The target molecule is 4-amino-N-(2-hydroxyethyl)benzenesulfonamide, where the primary amine is attached to the benzene ring at the para position relative to the sulfonamide group, and the 2-hydroxyethyl group is bonded to the sulfonamide nitrogen.

It is crucial to distinguish it from its isomer, 4-(2-aminoethyl)benzenesulfonamide, where the amino group is on the ethyl side chain. This structural difference leads to markedly different spectroscopic signatures, a key consideration during characterization.

Caption: Molecular structure of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is the primary tool for elucidating the proton framework of a molecule. For this compound, we expect distinct signals for the aromatic protons, the two methylene groups, and the exchangeable protons of the amine, sulfonamide, and alcohol groups.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, typically DMSO-d₆. The choice of DMSO-d₆ is critical as it allows for the observation of exchangeable protons (NH₂, OH, NH), which would otherwise be lost in solvents like D₂O.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: A standard range of -2 to 12 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Predicted ¹H NMR Data

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

| ~7.45 | Doublet (d) | 2H | H-2, H-6 (Aromatic) | Protons ortho to the electron-withdrawing SO₂NHR group are deshielded and appear downfield. |

| ~6.60 | Doublet (d) | 2H | H-3, H-5 (Aromatic) | Protons ortho to the strong electron-donating NH₂ group are shielded and appear significantly upfield. |

| ~5.70 | Singlet (s) | 2H | -NH₂ (Amine) | A broad singlet typical for primary amines. The chemical shift is highly dependent on concentration and temperature. |

| ~7.70 | Triplet (t) | 1H | -SO₂NH- | The sulfonamide proton signal is often broad. It couples with the adjacent CH₂ group, resulting in a triplet. |

| ~4.75 | Triplet (t) | 1H | -OH (Alcohol) | The hydroxyl proton signal is often a broad triplet due to coupling with the adjacent CH₂ group. |

| ~3.40 | Quartet (q) | 2H | -CH₂-OH | This methylene group is adjacent to the OH group and the other CH₂ group. Appears as a quartet (or triplet of triplets) due to coupling. |

| ~2.95 | Quartet (q) | 2H | -NH-CH₂- | This methylene group is adjacent to the sulfonamide NH and the other CH₂ group. It is deshielded by the sulfonamide group. |

Expert Interpretation: The aromatic region is expected to exhibit a classic AA'BB' system, characteristic of para-substituted benzene rings. The strong electron-donating nature of the amino group (-NH₂) and the strong electron-withdrawing nature of the sulfonamide group (-SO₂NHR) create a significant chemical shift difference between the two sets of aromatic protons. The signals from the exchangeable protons (-NH₂, -OH, -SO₂NH-) can be confirmed by performing a D₂O shake experiment, which will cause these peaks to disappear due to proton-deuterium exchange.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire on a 400 MHz spectrometer (operating at ~100 MHz for ¹³C).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing: Calibrate the spectrum using the DMSO-d₆ solvent peak at 39.52 ppm.

Predicted ¹³C NMR Data

| Predicted Shift (δ, ppm) | Assignment | Rationale & Causality |

| ~152.0 | C-4 (ipso-NH₂) | The carbon directly attached to the electron-donating amino group is significantly shielded but appears downfield due to the resonance effect. |

| ~128.5 | C-2, C-6 | Aromatic carbons ortho to the sulfonamide group. |

| ~127.0 | C-1 (ipso-SO₂) | The carbon attached to the sulfonamide group is deshielded, but its signal can sometimes be weak (quaternary carbon). |

| ~112.5 | C-3, C-5 | Aromatic carbons ortho to the amino group are strongly shielded. |

| ~59.0 | -CH₂-OH | The carbon bonded to the electronegative oxygen atom is deshielded and appears downfield in the aliphatic region. |

| ~45.0 | -NH-CH₂- | The carbon bonded to the nitrogen of the sulfonamide group. |

Expert Interpretation: The spectrum will clearly show four signals in the aromatic region, confirming the para-substitution pattern. The C-4 and C-1 (ipso-carbons) are readily identified by their chemical shifts, which are heavily influenced by the attached heteroatoms. The C-3/C-5 signal is expected to be the most upfield in the aromatic region due to the strong shielding effect of the amino group. The two aliphatic carbons are easily distinguished, with the one attached to oxygen appearing further downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FT-IR Acquisition

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Predicted IR Absorption Data

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 3350 - 3200 | O-H Stretch (broad) | Alcohol (-OH) |

| ~3250 | N-H Stretch | Sulfonamide (-SO₂NH-) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2950 - 2850 | C-H Stretch | Aliphatic (-CH₂-) |

| 1620 - 1580 | N-H Scissoring | Primary Amine (-NH₂) |

| 1590, 1500 | C=C Stretch | Aromatic Ring |

| ~1330 | S=O Asymmetric Stretch | Sulfonamide (-SO₂-) |

| ~1150 | S=O Symmetric Stretch | Sulfonamide (-SO₂-) |

| ~1040 | C-O Stretch | Primary Alcohol |

Expert Interpretation: The IR spectrum will be rich with information. The region above 3200 cm⁻¹ will be crucial, showing distinct, sharp peaks for the primary amine N-H stretches and broader absorptions for the O-H and sulfonamide N-H groups, likely overlapping. The presence of two strong, sharp bands around 1330 cm⁻¹ and 1150 cm⁻¹ is a definitive indicator of the sulfonamide's S=O asymmetric and symmetric stretches, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments.

Experimental Protocol: ESI-MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Orbitrap).

-

Ionization Mode: Acquire spectra in positive ion mode, which will likely produce the protonated molecule [M+H]⁺.

-

MS/MS Analysis: For structural confirmation, select the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID) to generate a fragmentation spectrum.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₈H₁₂N₂O₃S

-

Molecular Weight: 216.26 g/mol

-

Predicted [M+H]⁺: m/z 217.06

Plausible Fragmentation Pathway

The fragmentation of the protonated molecule (m/z 217) will provide structural proof. Key bond cleavages are expected at the sulfonamide S-N bond and within the N-ethylhydroxy side chain.

A Comprehensive Technical Guide to the Solubility Profile of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide

Abstract

This technical guide provides an in-depth analysis of the solubility profile of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide, a key sulfonamide derivative. Understanding the solubility of this active pharmaceutical ingredient (API) is paramount for effective formulation development, as it directly influences bioavailability and therapeutic efficacy.[1] This document details the fundamental physicochemical properties of the compound, presents a rigorous, validated protocol for experimental solubility determination, and discusses the critical factors that govern its solubility in various solvent systems. This guide is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.

Introduction: The Significance of Solubility in Sulfonamide Development

4-amino-N-(2-hydroxyethyl)benzenesulfonamide belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry. The therapeutic effectiveness of any orally administered drug is contingent upon its ability to dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[1][2] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise the pharmacological response.[1][2]

Therefore, a comprehensive characterization of the solubility profile of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide is not merely an academic exercise but a critical step in its journey from a chemical entity to a viable therapeutic agent. This guide provides the foundational knowledge and practical methodologies required to accurately assess and interpret its solubility.

Physicochemical Properties of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide

A thorough understanding of a compound's intrinsic properties is essential to predict and explain its solubility behavior. Key physicochemical parameters for 4-amino-N-(2-hydroxyethyl)benzenesulfonamide are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O₂S | [3] |

| Molecular Weight | 200.26 g/mol | [3][4] |

| logP (Octanol-Water Partition Coefficient) | -2.4 | [3] |

| Predicted pKa | 12.57 ± 0.50 | [5] |

| Melting Point | 106 °C | [5] |

The negative logP value indicates that the compound is predominantly hydrophilic, suggesting a preference for polar solvents like water over non-polar lipid-like environments.[3] The molecular structure, featuring an amino group, a sulfonamide group, and a hydroxyl group, allows for extensive hydrogen bonding, a key factor in its interaction with protic solvents.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To ensure accuracy and reproducibility, the equilibrium or thermodynamic solubility should be determined. The shake-flask method is the gold standard for this purpose due to its reliability.[6][7]

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Causality Behind Experimental Choices

-

Use of Excess Solid: This ensures that the solution becomes saturated, and the final measured concentration represents the true equilibrium solubility.[6][7]

-

Temperature Control (e.g., 37 ± 1 °C): Solubility is temperature-dependent. For pharmaceutical applications, 37 °C is used to simulate human body temperature.[8][9] Strict control is vital for consistent results.[10]

-

Extended Agitation (24-72 hours): This is necessary to guarantee that the system has reached a true thermodynamic equilibrium.[10][11][12] The time to reach equilibrium can vary, so it's best practice to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.[6]

-

pH Measurement: For aqueous and buffered solvents, the pH must be measured before and after the experiment, as the dissolution of an acidic or basic compound can alter the pH of an unbuffered medium, thereby affecting its own solubility.[6][8]

-

Filtration/Centrifugation: This step is crucial to separate the undissolved solid particles from the saturated solution to prevent falsely elevated concentration readings.[7]

Step-by-Step Methodology

-

Preparation: Add an excess amount of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide to a series of glass vials, each containing a precisely known volume of the desired solvent (e.g., purified water, ethanol, methanol, acetone, pH 1.2 buffer, pH 4.5 buffer, pH 6.8 buffer).[8]

-

Equilibration: Tightly seal the vials and place them in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials for 72 hours.[11][12][13]

-

Sampling: At 24, 48, and 72 hours, withdraw an aliquot from each vial.

-

Phase Separation: Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid. Alternatively, centrifuge the sample at high speed and draw the supernatant.[7][11][13]

-

Dilution: Dilute the clear filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV method.

-

Confirmation of Equilibrium: Compare the concentration values obtained at 24, 48, and 72 hours. Equilibrium is confirmed if the last two time points yield results that agree within an acceptable margin of error.[6][13]

Workflow Diagram

Solubility Profile and Discussion

Expected Solubility in Various Solvents:

| Solvent | Polarity Index | Hydrogen Bonding | Expected Solubility | Rationale |

| Water | High | High (Donor & Acceptor) | Moderate to High | The compound is hydrophilic (logP -2.4) with multiple sites for hydrogen bonding (amino, hydroxyl, sulfonamide groups) facilitating interaction with polar water molecules.[3] |

| Ethanol | Medium-High | High (Donor & Acceptor) | High | Ethanol can act as both a hydrogen bond donor and acceptor, effectively solvating the polar functional groups of the sulfonamide. |

| Methanol | High | High (Donor & Acceptor) | High | Similar to ethanol, but its higher polarity suggests it could be an excellent solvent for this compound. |

| Acetone | Medium | Acceptor Only | Moderate | Acetone's polarity and ability to accept hydrogen bonds would allow for some dissolution, likely less than in protic solvents like water or alcohols. |

| Cyclohexane | Very Low | None | Very Low / Insoluble | As a non-polar, aprotic solvent, cyclohexane cannot effectively overcome the strong intermolecular forces (hydrogen bonds) within the sulfonamide's crystal lattice.[14] |

Factors Influencing Solubility

The dissolution of a crystalline solid in a solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

-

pH: The amino group on the benzene ring and the sulfonamide group are ionizable. At low pH, the amino group will be protonated (-NH₃⁺), increasing aqueous solubility. At high pH, the sulfonamide proton can be removed, forming an anion and also increasing solubility. Therefore, the compound will exhibit its lowest solubility at its isoelectric point. For regulatory purposes, solubility should be determined across a pH range of 1.2 to 6.8.[8]

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility typically increases with temperature.[2] This relationship can be quantified using the van't Hoff equation.

-

Crystal Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different lattice energies and, consequently, different solubilities. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used in solubility studies.

Conclusion

The solubility of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide is a multifaceted property governed by its hydrophilic nature, extensive hydrogen bonding capabilities, and the characteristics of the solvent system. Its solubility is expected to be highest in polar, protic solvents like methanol and ethanol, and highly dependent on the pH of aqueous media. Accurate and reproducible determination of its thermodynamic solubility using the validated shake-flask method is essential for guiding pre-formulation and formulation strategies. This guide provides the necessary theoretical framework and practical methodology for researchers to confidently characterize the solubility profile of this compound, facilitating its development into a safe and effective pharmaceutical product.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 169682, 4-(2-Aminoethyl)benzenesulfonamide. PubChem. Available at: [Link]

-

Martínez, F., Gómez, A., & Ávila, C. M. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. Available at: [Link]

-

Glomme, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

- MacPherson, H. G. (Ed.). (1989). Solubility Data Series, Volume 36: Sulfonamides. Pergamon Press.

-

U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

- Chen, G., et al. (2011). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Journal of Chemical & Engineering Data, 56(4), 1494–1496. (Note: This reference pertains to a similar compound, p-aminobenzenesulfonamide).

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. Available at: [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 756041, 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide. PubChem.

- Al-Suod, H., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical and Chemical Research, 10(4), 509-526.

- Marques, M. R. C., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(2), 41-45.

-

Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link]

- Jouyban, A. (2012).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 458761, 4-amino-N-(2-hydroxyethyl)benzamide. PubChem.

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. InTech. Available at: [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. fishersci.com [fishersci.com]

- 4. 4-(2-Aminoethyl)benzenesulfonamide | C8H12N2O2S | CID 169682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-AMINO-N-ETHYL-BENZENESULFONAMIDE | 1709-53-1 [chemicalbook.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. researchgate.net [researchgate.net]

- 8. database.ich.org [database.ich.org]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. bioassaysys.com [bioassaysys.com]

- 12. srdata.nist.gov [srdata.nist.gov]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. researchgate.net [researchgate.net]

Unlocking Therapeutic Frontiers: A Technical Guide to Benzenesulfonamide Derivatives and Their Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide scaffold represents a cornerstone in medicinal chemistry, serving as a privileged structure in the design of a multitude of therapeutic agents. Its remarkable versatility arises from the sulfonamide moiety's ability to act as a potent zinc-binding group and engage in key hydrogen bonding interactions within the active sites of various enzymes. This technical guide provides an in-depth exploration of the established and emerging therapeutic targets of benzenesulfonamide derivatives, offering field-proven insights into their mechanisms of action, structure-activity relationships, and the experimental protocols essential for their evaluation.

This document is structured to provide a logical and comprehensive narrative, moving from the most well-established targets to promising new frontiers in drug discovery. Each section is designed to be a self-contained yet integrated module, providing the scientific rationale, detailed experimental methodologies, and critical data interpretation necessary for researchers in the field.

Carbonic Anhydrases: The Archetypal Target

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Their involvement in a wide array of physiological processes, from pH homeostasis and electrolyte secretion to biosynthetic pathways, has rendered them attractive therapeutic targets for decades.[2] Benzenesulfonamides are the most extensively investigated class of CA inhibitors.[3]

Biological Rationale and Mechanism of Action

The inhibitory action of benzenesulfonamides on CAs is predicated on the interaction of the deprotonated sulfonamide group with the zinc ion (Zn²⁺) located at the catalytic core of the enzyme's active site. This coordination displaces or prevents the binding of a zinc-coordinated water molecule (or hydroxide ion), which is essential for the nucleophilic attack on the carbon dioxide substrate.[3] The "tail" of the benzenesulfonamide derivative, comprising the benzene ring and its various substituents, extends into the active site cavity, where it can form additional interactions with amino acid residues, thereby dictating the inhibitor's potency and isoform selectivity.[4]

There are 15 known human CA isoforms, with at least 12 being catalytically active. Several of these are overexpressed in various pathologies. For instance, CA II is a target for antiglaucoma and antiepileptic drugs, while the tumor-associated isoforms CA IX and XII are key targets in oncology due to their role in regulating pH in the hypoxic tumor microenvironment.[3][5][6]

Quantitative Analysis of Benzenesulfonamide-Based CA Inhibitors

The inhibitory potency of benzenesulfonamide derivatives against various CA isoforms is typically quantified by determining their inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀).

| Compound Class | Target Isoform | Kᵢ (nM) Range | Representative Compound | Kᵢ (nM) | Selectivity Insights |

| Simple Benzenesulfonamides | hCA I, II, IX, XII | 0.8 - >10000 | Acetazolamide (Standard) | 250 (hCA I), 12.1 (hCA II), 25.7 (hCA IX), 5.7 (hCA XII) | Generally non-selective, though some derivatives show preference for certain isoforms.[3] |

| Triazole-Conjugated Benzenesulfonamides | hCA I, II, IX, XII | 1.5 - 3200 | Compound 5c (tetrafluoro-substituted) | 42.5 (hCA I), 41.3 (hCA II), 1.5 (hCA IX), 0.8 (hCA XII) | Tetrafluoro-substitution on the benzene ring often enhances inhibitory potency.[1] |

| Hydrazonobenzenesulfonamides | hCA I, II, IX, XII | 18.5 - >10000 | Compound 29 | 45.5 (hCA I), 10.8 (hCA II), 25.5 (hCA IX), 8.5 (hCA XII) | The hydrazone linker and associated substituents allow for extensive exploration of the active site.[7] |

| Quinazoline-Linked Benzenesulfonamides | hCA I, II, IX, XII | 5.4 - 991.7 | Compound 18 | 52.8 (hCA I), 10.8 (hCA II), 15.6 (hCA IX), 5.4 (hCA XII) | The quinazoline scaffold can be modified to achieve high potency and selectivity.[8] |

Note: Kᵢ values are sourced from multiple studies and represent a range of findings. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

The stopped-flow spectrophotometric assay is the gold standard for determining the kinetic parameters of CA inhibition.[9] Its primary advantage lies in its ability to measure the initial rates of the rapid, enzyme-catalyzed CO₂ hydration reaction.[9][10]

Causality Behind Experimental Choices:

-

Stopped-Flow Instrument: Necessary to mix the enzyme and substrate solutions rapidly (on a millisecond timescale) and monitor the reaction before it reaches equilibrium.[11]

-

pH Indicator: A pH-sensitive dye (e.g., phenol red, pyranine) is used to monitor the change in proton concentration resulting from CO₂ hydration. The choice of indicator depends on the desired pH range of the assay.[1][11]

-

CO₂-Saturated Solution: Provides the substrate for the enzymatic reaction. The concentration is carefully controlled to ensure accurate kinetic measurements.[12]

-

Non-Inhibitory Buffer: A buffer system that does not interfere with the enzyme's activity is crucial for accurate measurements.[12]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the purified CA isoform in a suitable non-inhibitory buffer (e.g., Tris-HCl).

-

Prepare a series of dilutions of the benzenesulfonamide inhibitor in the same buffer.

-

Prepare a CO₂-saturated aqueous solution by bubbling CO₂ gas through water.

-

Prepare a buffer solution containing the pH indicator.

-

-

Instrument Setup:

-

Set up the stopped-flow spectrophotometer to the appropriate wavelength for the chosen pH indicator.

-

Equilibrate the instrument and reagent syringes to the desired temperature (typically 25°C).

-

-

Kinetic Measurement:

-

Load one syringe with the enzyme solution (pre-incubated with the inhibitor for a defined period) and the other with the CO₂-saturated solution containing the pH indicator.

-

Rapidly mix the two solutions. The instrument's detector will record the change in absorbance (or fluorescence) over time as the pH changes due to the enzymatic reaction.

-

-

Data Analysis:

-

The initial rate of the reaction is calculated from the slope of the absorbance/fluorescence versus time curve.

-

Repeat the experiment with varying concentrations of the inhibitor.

-

Plot the initial rates against the inhibitor concentrations to determine the IC₅₀ value. The Kᵢ can then be calculated using the Cheng-Prusoff equation.

-

Caption: Workflow for CA inhibition assay.

Cyclooxygenase-2: Targeting Inflammation and Cancer

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.[13] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated during inflammation and in certain cancers.[13] The benzenesulfonamide moiety is a hallmark of selective COX-2 inhibitors, exemplified by the clinical drug celecoxib.[14]

Biological Rationale and Mechanism of Action

Selective COX-2 inhibitors were developed to mitigate the gastrointestinal side effects associated with non-selective NSAIDs, which arise from the inhibition of the protective functions of COX-1 in the gastric mucosa.[13] The selectivity of benzenesulfonamide-based inhibitors for COX-2 is attributed to structural differences in the active sites of the two isoforms. The COX-2 active site is larger and possesses a side pocket that can accommodate the bulky benzenesulfonamide group, whereas this pocket is absent in the COX-1 active site.[14] By inhibiting COX-2, these compounds reduce the production of prostaglandins, thereby alleviating pain and inflammation.[15]

The anticancer effects of selective COX-2 inhibitors are linked to the role of prostaglandins in promoting cell proliferation, angiogenesis, and inhibiting apoptosis.[15]

Caption: COX-2 signaling pathway and inhibition.

Quantitative Analysis of Benzenesulfonamide-Based COX-2 Inhibitors

The potency and selectivity of COX-2 inhibitors are critical parameters. Selectivity is often expressed as a selectivity index (SI), which is the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2. A higher SI indicates greater selectivity for COX-2.

| Compound Class | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Representative Compound |

| Celecoxib (Standard) | 14.7 | 0.05 | 294 | Celecoxib |

| 1,2,3-Triazole Tethered Benzenesulfonamides | 13.16 | 0.04 | 329 | Compound 6b |

| Cyclic Imide-Bearing Benzenesulfonamides | >100 | 0.1 | >1000 | Compound 8a |

| Thiazolidinone-Containing Benzenesulfonamides | >100 | 0.21 | >476 | Compound [16] |

Note: Data is compiled from various sources and should be interpreted in the context of the specific assays used.[13][17][18]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

A common method for assessing COX inhibition is a cell-free enzymatic assay using purified ovine COX-1 and human recombinant COX-2.[13]

Causality Behind Experimental Choices:

-

Purified Enzymes: Using isolated enzymes allows for the direct measurement of inhibitor-enzyme interaction without the confounding factors of a cellular environment.

-

Colorimetric Detection: The assay often utilizes a chromogenic substrate that changes color upon reaction with the prostaglandin products, providing a simple and quantifiable readout.[19]

-

Arachidonic Acid: This is the natural substrate for COX enzymes and is added to initiate the reaction.[19]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the appropriate buffer.

-

Prepare a series of dilutions of the benzenesulfonamide test compounds and a reference inhibitor (e.g., celecoxib).

-

Prepare a solution of arachidonic acid.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the assay buffer, heme cofactor, and the COX enzyme (either COX-1 or COX-2).

-

Add the test compound or reference inhibitor to the appropriate wells.

-

Pre-incubate the plate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the arachidonic acid solution to all wells.

-

Add a colorimetric substrate solution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

The percentage of inhibition is calculated by comparing the absorbance in the presence of the inhibitor to the control (no inhibitor).

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ values for both COX-1 and COX-2.

-

Calculate the Selectivity Index (SI = IC₅₀(COX-1) / IC₅₀(COX-2)).

-

Emerging Therapeutic Targets

The versatility of the benzenesulfonamide scaffold has led to its exploration against a range of other therapeutic targets, opening new avenues for drug development.

Receptor Tyrosine Kinases (RTKs)

RTKs are transmembrane proteins that play crucial roles in cellular signaling pathways regulating growth, differentiation, and metabolism.[18] Dysregulation of RTK activity is a hallmark of many cancers.

-

Tropomyosin Receptor Kinase A (TrkA): TrkA is a receptor for nerve growth factor and is implicated in the progression of certain cancers, including glioblastoma.[18] Benzenesulfonamide analogs have been identified as potential TrkA inhibitors, with some compounds showing cytotoxic effects against glioblastoma cells.[18] For example, compound AL106 has been reported to have an IC₅₀ of 58.6 µM against glioblastoma cells and is suggested to act through TrkA interaction.[18]

Caption: TrkA signaling and potential inhibition.

Experimental Protocol: TrkA Kinase Activity Assay (e.g., ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

-

Reaction Setup: Combine the TrkA enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate), ATP, and the benzenesulfonamide inhibitor in a kinase buffer.

-

Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

-

ADP Detection:

-

Add ADP-Glo™ Reagent to deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.

-

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the TrkA kinase activity. IC₅₀ values can be determined by measuring the signal at different inhibitor concentrations.

Proto-oncogene Tyrosine-protein Kinase Src

Src is a non-receptor tyrosine kinase that is a key regulator of numerous signaling pathways involved in cell proliferation, migration, and survival.[8] Its overexpression or hyperactivation is linked to the progression of various cancers.[8]

Src Signaling and Inhibition: Src is activated by various upstream signals, including receptor tyrosine kinases and integrins.[19] Once active, it phosphorylates a multitude of downstream substrates, leading to the activation of pathways such as the Akt and STAT3 pathways, which promote cell proliferation, survival, and metastasis.[19] Benzenesulfonamide-based compounds are being investigated as Src inhibitors.

Experimental Protocol: Src Kinase Assay (e.g., TR-FRET Assay)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, are commonly used for screening kinase inhibitors.

-

Reaction: A terbium-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled substrate (acceptor) are used. The Src kinase phosphorylates the substrate.

-

Detection: When the donor antibody binds to the phosphorylated acceptor substrate, FRET occurs upon excitation of the donor, resulting in a specific fluorescence emission from the acceptor.

-

Inhibition: In the presence of a Src inhibitor, substrate phosphorylation is reduced, leading to a decrease in the FRET signal.

T-cell lymphoma invasion and metastasis-inducing protein 1 (Tiam1)

Tiam1 is a guanine nucleotide exchange factor (GEF) that specifically activates the Rho GTPase Rac1.[13][17] The Tiam1-Rac1 signaling pathway is crucial for regulating the actin cytoskeleton and is involved in cell migration, adhesion, and invasion.[13] Its dysregulation is implicated in cancer metastasis.

Tiam1-Rac1 Signaling: Tiam1 is recruited to the plasma membrane where it catalyzes the exchange of GDP for GTP on Rac1, leading to its activation.[17] Activated Rac1 then interacts with downstream effectors to promote actin polymerization and the formation of lamellipodia, driving cell migration.[13] The benzenesulfonamide scaffold is being explored for the development of Tiam1 inhibitors.[20]

Experimental Protocol: Tiam1-Rac1 GEF Activity Assay

A common method to assess Tiam1 GEF activity is a pull-down assay that measures the amount of activated Rac1.

-

Cell Lysis: Cells expressing Tiam1 are lysed under conditions that preserve protein-protein interactions.

-

Pull-Down: The cell lysates are incubated with a recombinant protein containing the Rac1-binding domain of a downstream effector (e.g., PAK-CD) fused to GST and immobilized on glutathione beads. This specifically captures the active, GTP-bound form of Rac1.

-

Western Blotting: The captured proteins are then subjected to SDS-PAGE and Western blotting using an anti-Rac1 antibody to quantify the amount of activated Rac1. A decrease in the amount of pulled-down Rac1 in the presence of a test compound indicates inhibition of Tiam1's GEF activity.

Conclusion and Future Perspectives

The benzenesulfonamide scaffold continues to be a remarkably fruitful starting point for the design of potent and selective inhibitors against a growing number of therapeutic targets. While its role in the inhibition of carbonic anhydrases and COX-2 is well-established and has led to clinically successful drugs, the exploration of its potential against emerging targets like TrkA, Src, and Tiam1 holds significant promise for the development of novel therapies for cancer and other diseases.

The experimental protocols outlined in this guide provide a robust framework for the evaluation of benzenesulfonamide derivatives. As our understanding of the structural and mechanistic bases of inhibitor-target interactions deepens, so too will our ability to design next-generation therapeutics with enhanced potency, selectivity, and safety profiles. The continued application of integrated approaches, combining rational drug design, advanced biochemical and cell-based assays, and in vivo studies, will be paramount in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

-

Hordijk, P. L., ten Klooster, J. P., van der Kammen, R. A., Michiels, F., Oomen, L. C., & Collard, J. G. (1997). Matrix-dependent Tiam1/Rac signaling in epithelial cells promotes either cell-cell adhesion or cell migration and is regulated by phosphatidylinositol 3-kinase. The Journal of Cell Biology, 139(6), 1567–1578. [Link]

-

Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]

-

Angeli, A., Pinteala, M., Maier, S. S., De Simone, G., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 19(6), 7486–7499. [Link]

-

Zhao, P., Geyer, R. R., & Boron, W. F. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 169. [Link]

-

Cell Biolabs, Inc. (n.d.). Active Rac-GEF Assay Kit (Tiam1). [Link]

-

Brodeur, G. M., Minturn, J. E., Ho, R., Simpson, A. M., Iyer, R., Varela, C. R., Light, J. E., & Maris, J. M. (2009). Trk receptor expression and inhibition in neuroblastomas. Clinical Cancer Research, 15(10), 3244–3250. [Link]

-

Angeli, A., Pinteala, M., Maier, S. S., De Simone, G., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(6), 724–728. [Link]

-

Zhang, Y., Chen, Y., Liu, Y., Li, Y., & Chen, J. (2017). TIAM1 Antagonizes TAZ/YAP Both in the Destruction Complex in the Cytoplasm and in the Nucleus to Inhibit Invasion of Intestinal Epithelial Cells. Cancer Research, 77(9), 2335–2347. [Link]

-

Ishizawar, R., & Parsons, S. J. (2004). Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. Cancer Cell, 6(3), 209–214. [Link]

-

PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. [Link]

-

Al-Hourani, B. J., Sharma, S. K., & Al-Salahi, R. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Molecules, 28(8), 3569. [Link]

-

Angeli, A., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1636-1652. [Link]

-

Irwin, M. S., et al. (2012). Identifying TRKA and TRKB specific pathways in neuroblastoma through phosphoproteomic analysis. Journal of Clinical Oncology, 30(15_suppl), 9529-9529. [Link]

-

Zhao, P., Geyer, R. R., & Boron, W. F. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8. [Link]

-

Wikipedia. (2023). Proto-oncogene tyrosine-protein kinase Src. [Link]

-

Li, Y., et al. (2022). Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers in Chemistry, 10, 969689. [Link]

-

Whirl-Carrillo, M., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics, 22(4), 310-313. [Link]

-

van Rijssel, J., et al. (2009). The Rac activator Tiam1 controls efficient T-cell trafficking and route of transendothelial migration. Blood, 113(24), 6060-6069. [Link]

-

Angeli, A., Pinteala, M., Maier, S. S., De Simone, G., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 19(6), 7486-7499. [Link]

-

van Buul, J. D., et al. (2010). The Rac-GEF Tiam1 controls integrin-dependent neutrophil responses. Journal of Cell Science, 123(Pt 21), 3729-3739. [Link]

-

Yang, K., et al. (2020). Hydroxamic acid with benzenesulfonamide: An effective scaffold for the development of broad-spectrum metallo-β-lactamase inhibitors. Bioorganic Chemistry, 105, 104436. [Link]

-

McKenna, R., & Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(4), 340-351. [Link]

-

Summy, J. M., & Gallick, G. E. (2003). Regulation of Src Family Kinases in Human Cancers. Journal of Cellular Biochemistry, 90(5), 893-899. [Link]

-

ResearchGate. (n.d.). Proposal of the main molecular signaling pathways by which celecoxib exerts its anti-inflammatory action as a promising strategy in breast cancer therapy. [Link]

-

Yamauchi, J., et al. (2005). Ras activation of a Rac1 exchange factor, Tiam1, mediates neurotrophin-3-induced Schwann cell migration. Proceedings of the National Academy of Sciences, 102(41), 14889-14894. [Link]

-

UCD Research Repository. (n.d.). Investigating Trk receptor signalling in neuroblastoma. [Link]

-

De Luca, V., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2172023. [Link]

-

Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. The Journal of biological chemistry, 246(8), 2561-2573. [Link]

-

Ackermann, S., et al. (2021). NTRK1/TrkA Signaling in Neuroblastoma Cells Induces Nuclear Reorganization and Intra-Nuclear Aggregation of Lamin A/C. Cancers, 13(21), 5328. [Link]

-

van der Horst, E. H., et al. (2004). The RacGEF Tiam1 inhibits migration and invasion of metastatic melanoma via a novel adhesive mechanism. Journal of Cell Science, 117(Pt 20), 4751-4760. [Link]

-

Khan, I., et al. (2018). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1334-1343. [Link]

-

Angapelly, S., et al. (2023). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 28(1), 23. [Link]

-

Jo, B.-H., et al. (2021). A Colorimetric CO 2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 22(21), 11578. [Link]

-

Wang, Y., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 149, 107396. [Link]

-

Shomu's Biology. (2017, August 3). 2.7 The Src protein [Video]. YouTube. [Link]

-

Tol-Oudy, F., et al. (2021). The Rac-GEF Tiam1 Promotes Dendrite and Synapse Stabilization of Dentate Granule Cells and Restricts Hippocampal-Dependent Memory Functions. The Journal of Neuroscience, 41(6), 1188-1202. [Link]

-

ResearchGate. (n.d.). New Benzenesulfonamide Scaffold-Based Cytotoxic Agents: Design, Synthesis, cell viability, apoptotic activity and radioactive tracing studies. [Link]

-

Li, K., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(10), 1993-2006. [Link]

-

Al-Rashida, M., et al. (2023). Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. International Journal of Molecular Sciences, 24(9), 8345. [Link]

-

Park, J., et al. (2019). Kinetic study of catalytic CO2 hydration by metal-substituted biomimetic carbonic anhydrase model complexes. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 377(2152), 20180362. [Link]

-

Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]

-

van Rijssel, J., et al. (2009). The Rac activator Tiam1 controls efficient T-cell trafficking and route of transendothelial migration. Blood, 113(24), 6060-6069. [Link]

-

Wikipedia. (2023). Src family kinase. [Link]

-

Coulson, J. M., et al. (2000). The RET and TRKA pathways collaborate to regulate neuroblastoma differentiation. Oncogene, 19(33), 3755-3766. [Link]

-

Mertens, A. E., et al. (2005). The Rac activator Tiam1 controls tight junction biogenesis in keratinocytes through binding to and activation of the Par polarity complex. The Journal of Cell Biology, 168(5), 729-735. [Link]

-

Wikipedia. (2023). Celecoxib. [Link]

-

Radi, M., et al. (2018). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules, 23(10), 2641. [Link]

Sources

- 1. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]

- 2. Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors | MDPI [mdpi.com]

- 8. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Matrix-dependent Tiam1/Rac Signaling in Epithelial Cells Promotes Either Cell–Cell Adhesion or Cell Migration and Is Regulated by Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinPGx [clinpgx.org]

- 16. Frontiers | Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists [frontiersin.org]

- 17. cellbiolabs.com [cellbiolabs.com]

- 18. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Hydroxamic acid with benzenesulfonamide: An effective scaffold for the development of broad-spectrum metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A New Dawn in Chemotherapy: The Discovery of Primary Sulfonamides

The unearthing of primary sulfonamides in the 1930s represents a watershed moment in the history of medicine. Before their arrival, the physician's arsenal against systemic bacterial infections was distressingly bare. This guide delves into the scientific journey that led to the first synthetic antimicrobial agents, a discovery that not only saved countless lives but also laid the foundational principles for the golden age of antibiotic drug development. We will explore the key experiments, the brilliant minds behind them, and the enduring legacy of this remarkable class of compounds.

From Dyes to Drugs: The Unlikely Genesis of Antibacterial Chemotherapy

The story of sulfonamides begins not in a pharmacy, but in the vibrant world of industrial dyes. In the early 20th century, the German chemical giant IG Farben was a powerhouse of synthetic chemistry. Scientists within its Bayer laboratories were systematically investigating the biological properties of newly synthesized azo dyes. The prevailing theory, championed by the legendary Paul Ehrlich, was that synthetic chemicals could act as "magic bullets," selectively targeting pathogens without harming the host. This concept of selective toxicity was the driving force behind the research that would ultimately lead to the sulfonamides.

One of Ehrlich's key postulates was that drugs bind to specific "chemoreceptors" on the surface of cells, and that the affinity of a drug for a pathogen's chemoreceptors over those of the host would determine its therapeutic potential. This idea, while groundbreaking, had yet to yield a truly effective systemic antibacterial agent. The prevailing medical wisdom held that systemic bacterial infections were simply too complex to be treated with simple chemical compounds.

The Breakthrough of Prontosil: A Red Dye with a Secret

In the early 1930s, a team at the Bayer laboratories, led by Gerhard Domagk, was screening thousands of synthetic compounds for antibacterial activity. Domagk, a physician and researcher, was driven by a desire to find a cure for the devastating bacterial infections he witnessed in his clinical practice. In 1932, a new red azo dye, synthesized by chemists Fritz Mietzsch and Joseph Klarer and designated as K-730, showed remarkable protective effects in mice infected with lethal doses of streptococci.[1] This compound would later be named Prontosil.

Domagk's experiments were meticulously designed to demonstrate the in vivo efficacy of Prontosil. He would infect groups of mice with a standardized lethal dose of Streptococcus pyogenes and then administer the test compound. The results were striking: while the untreated control mice invariably succumbed to the infection, those treated with Prontosil survived.[2] This was a landmark achievement, the first demonstration of a synthetic compound's ability to cure a systemic bacterial infection in a living animal. For his groundbreaking work, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939, an award he was initially forced by the Nazi regime to decline but later accepted.[3]

However, a perplexing observation accompanied these triumphs: Prontosil was highly effective in vivo, but showed no antibacterial activity in vitro.[4] This "paradox of Prontosil" hinted that the dye itself was not the active agent but was instead metabolized in the body to an active form.

Unraveling the Mystery: The Discovery of Sulfanilamide

The puzzle of Prontosil's mechanism of action was solved in 1935 by a team of French researchers at the Pasteur Institute, led by Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti.[5] They hypothesized that the body's metabolic processes were breaking down the Prontosil molecule. Their systematic investigation led them to a simpler, colorless compound: para-aminobenzenesulfonamide, or sulfanilamide.[6]

Their crucial experiment involved synthesizing sulfanilamide and testing its activity both in vitro and in vivo. The results were definitive: sulfanilamide was not only effective in curing streptococcal infections in mice, but it also exhibited potent antibacterial activity in a test tube.[4] This confirmed that sulfanilamide was the active metabolite of Prontosil and the true "magic bullet." This discovery was a pivotal moment, as it shifted the focus of drug development from complex dyes to their simpler, more active components.

The elucidation of sulfanilamide as the active agent had profound implications. It was a relatively simple molecule, not protected by patents, which allowed for its widespread and inexpensive production. This democratization of antibacterial therapy saved countless lives during World War II and beyond.

The Mechanism of Action: A Tale of Mistaken Identity

The discovery of sulfanilamide's antibacterial properties immediately raised a new question: how did it work? The answer came in 1940 from the elegant work of British bacteriologist Donald Woods and biochemist Paul Fildes. They observed that the antibacterial action of sulfanilamide could be reversed by the addition of para-aminobenzoic acid (PABA).[7]

This led to the "Woods-Fildes theory," which proposed that sulfanilamide acts as a competitive antagonist of PABA.[7] PABA is an essential nutrient for many bacteria, serving as a precursor for the synthesis of folic acid. Folic acid, in turn, is a vital coenzyme in the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[8]

The structural similarity between sulfanilamide and PABA is the key to its mechanism. The bacterial enzyme responsible for incorporating PABA into folic acid, dihydropteroate synthase, is "fooled" by the presence of sulfanilamide. The sulfonamide binds to the enzyme's active site, preventing PABA from binding and thereby halting the production of folic acid.[7] Since humans do not synthesize their own folic acid (they obtain it from their diet), sulfonamides are selectively toxic to bacteria.[9]

The Bacterial Folic Acid Synthesis Pathway and the Site of Sulfonamide Inhibition

The following diagram illustrates the bacterial folic acid synthesis pathway and highlights the point at which sulfonamides exert their inhibitory effect.

Caption: Bacterial folic acid synthesis pathway and sulfonamide inhibition.

The Proliferation of Primary Sulfonamides: Structure-Activity Relationships

The discovery of sulfanilamide as the active antibacterial agent opened the floodgates for the synthesis and evaluation of thousands of its derivatives. The goal was to improve upon the parent compound's efficacy, broaden its spectrum of activity, and reduce its toxicity. This led to the development of a diverse family of primary sulfonamides, each with unique pharmacokinetic and pharmacodynamic properties.

The core structure of an antibacterial sulfonamide consists of a benzene ring with a sulfonamide group (-SO₂NH₂) and an amino group (-NH₂) at opposite ends (the para position). For antibacterial activity, the amino group must be unsubstituted.[6] Modifications to the sulfonamide group, however, proved to be a fruitful area for drug development. By substituting one of the hydrogens on the amide nitrogen with various heterocyclic rings, chemists were able to significantly alter the properties of the resulting drugs.

The following table summarizes some of the key primary sulfonamides that were developed, highlighting their year of discovery and notable characteristics.

| Sulfonamide | Year of Discovery | Key Characteristics |

| Sulfanilamide | 1935 | The parent compound, active metabolite of Prontosil. |

| Sulfapyridine | 1938 | One of the first derivatives, effective against pneumonia.[6] |

| Sulfathiazole | 1940 | Broad-spectrum activity, widely used during World War II.[6] |

| Sulfadiazine | 1941 | Effective against a wide range of bacteria, good penetration into cerebrospinal fluid.[7] |

| Sulfamerazine | 1941 | Similar to sulfadiazine but with a longer half-life.[7] |

| Sulfamethazine | 1942 | Long-acting sulfonamide, primarily used in veterinary medicine.[7] |

| Sulfacetamide | 1941 | Used topically for eye infections due to its good water solubility.[6] |

| Succinylsulfathiazole | 1942 | Poorly absorbed from the gut, used for intestinal infections.[6] |

These developments were guided by the evolving understanding of structure-activity relationships (SAR).[10][11] Researchers systematically explored how different chemical modifications influenced a compound's ability to inhibit dihydropteroate synthase, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. This early work in medicinal chemistry laid the groundwork for modern drug design.

Experimental Protocols: From Synthesis to Antibacterial Testing

The discovery and development of sulfonamides relied on robust and reproducible experimental methods. The following protocols provide a conceptual overview of the key laboratory procedures that would have been used to synthesize a primary sulfonamide and to assess its antibacterial activity.

Representative Synthesis of a Primary Sulfonamide (Sulfanilamide)

This is a simplified, two-step synthesis of sulfanilamide from aniline, illustrating the fundamental chemical transformations involved.

Step 1: Acetanilide Formation (Protection of the Amino Group)

-

Reaction Setup: Aniline is reacted with acetic anhydride. The amino group of aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride.

-

Mechanism: This is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen of the amino group attacks one of the carbonyl carbons of acetic anhydride. The tetrahedral intermediate then collapses, eliminating an acetate ion as a leaving group.

-

Workup: The reaction mixture is poured into cold water to precipitate the acetanilide, which is then collected by filtration and can be recrystallized for purification. This step is crucial to protect the amino group from reacting in the subsequent sulfonation step.

Step 2: Chlorosulfonation and Amination

-

Chlorosulfonation: The protected acetanilide is then reacted with chlorosulfonic acid. This is an electrophilic aromatic substitution reaction where the chlorosulfonyl group (-SO₂Cl) is introduced onto the benzene ring, primarily at the para position due to the directing effect of the amide group.

-

Ammonolysis: The resulting p-acetylaminobenzenesulfonyl chloride is then treated with ammonia. The ammonia acts as a nucleophile, displacing the chloride ion from the sulfonyl chloride to form the sulfonamide.

-

Deprotection: The final step is the hydrolysis of the acetyl group to regenerate the free amino group. This is typically achieved by heating the compound in the presence of an acid or base. The resulting sulfanilamide is then purified by recrystallization.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a standard measure of the effectiveness of an antimicrobial agent against a specific bacterium. It is the lowest concentration of the drug that prevents visible growth of the bacterium.

Broth Dilution Method

-

Preparation of Inoculum: A pure culture of the test bacterium (e.g., Streptococcus pyogenes) is grown in a suitable liquid broth medium to a standardized cell density.

-

Serial Dilution of the Sulfonamide: A stock solution of the sulfonamide is prepared and serially diluted in the broth medium in a series of test tubes or a microtiter plate. This creates a range of decreasing drug concentrations.

-

Inoculation: Each tube or well containing the diluted sulfonamide, as well as a positive control tube (broth with no drug) and a negative control tube (broth with drug but no bacteria), is inoculated with the standardized bacterial suspension.

-

Incubation: The tubes or plate are incubated under optimal conditions for bacterial growth (e.g., 37°C for 18-24 hours).

-

Observation and Interpretation: After incubation, the tubes or wells are examined for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the sulfonamide in which there is no visible growth.

This method provides a quantitative measure of the bacteriostatic activity of the sulfonamide, allowing for the comparison of different derivatives and the determination of their potency.

Experimental Workflow Diagram

Caption: Workflow for sulfonamide synthesis and antibacterial testing.

Conclusion and Enduring Legacy

The discovery of primary sulfonamides was a monumental achievement in the history of medicine. It ushered in the era of chemotherapy and provided the first effective treatments for a wide range of previously fatal bacterial infections. The story of their discovery, from the screening of industrial dyes to the elucidation of their mechanism of action, is a classic example of the scientific method in action, involving serendipity, meticulous experimentation, and brilliant deduction.

The principles established during the development of sulfonamides, such as the concept of antimetabolites and the importance of structure-activity relationships, became foundational to modern drug discovery. Although the widespread use of sulfonamides has declined with the advent of more potent antibiotics, they remain in use for specific indications and serve as a powerful reminder of the transformative impact of chemical research on human health. The legacy of the sulfonamides is not just in the lives they saved, but in the scientific paradigm they helped to create, a paradigm that continues to drive the search for new and better medicines.

References

-

Sulfonamide (medicine) - Wikipedia. [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

-

Domagk Discovers That Sulfonamides Can Save Lives | Research Starters - EBSCO. [Link]

-

Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). [Link]

-

Sulfa Drugs: the Rise and Fall of Sulfanilamide - YouTube. [Link]

-

Gerhard Domagk – Facts - NobelPrize.org. [Link]

-

Gerhard Domagk | Science History Institute. [Link]

-

From dyes to D-Day: the first antibacterial drugs | The Bulletin of the Royal College of Surgeons of England. [Link]

-

What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]

-

Prontosil - Wikipedia. [Link]

-

Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

[50 years ago: the discovery of sulfonamide chemotherapy (Gerhard Domagk)] - PubMed. [Link]

-

Sulfonamide: Mechanism of Action & Uses - Video - Study.com. [Link]

-

Gerhard Domagk - Wikipedia. [Link]

-

Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. [Link]

-

Sulfonamides - Infectious Diseases - MSD Manual Professional Edition. [Link]

Sources

- 1. Gerhard Domagk - Wikipedia [en.wikipedia.org]

- 2. Domagk Discovers That Sulfonamides Can Save Lives | History | Research Starters | EBSCO Research [ebsco.com]

- 3. nobelprize.org [nobelprize.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Prontosil - Wikipedia [en.wikipedia.org]

- 6. openaccesspub.org [openaccesspub.org]

- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 9. my.clevelandclinic.org [my.clevelandclinic.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

HPLC methods for analyzing 4-amino-N-(2-hydroxyethyl)benzenesulfonamide purity

An Application Note on the Purity Determination of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide using a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method.

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide. The method is designed to be stability-indicating, capable of separating the main active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products. This guide provides a comprehensive protocol, from mobile phase preparation to data analysis, and explains the scientific rationale behind the chosen parameters. It is intended for researchers, quality control analysts, and drug development professionals who require a reliable method to assess the quality and stability of this sulfonamide compound.

Introduction and Scientific Rationale

4-amino-N-(2-hydroxyethyl)benzenesulfonamide is a sulfonamide compound that can serve as a key intermediate in the synthesis of various pharmaceutical agents or exist as a related substance in other drug products. The purity of such compounds is a critical quality attribute (CQA) that directly impacts the safety and efficacy of the final drug product. Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate the use of validated, stability-indicating analytical methods for the control of impurities in drug substances[1][2].

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy[3][4]. This application note describes a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for separating moderately polar compounds like sulfonamides[5][6].

The Principle of the Method

The separation is based on the partitioning of the analyte and its impurities between a non-polar stationary phase (a C8 alkyl-silane bonded silica column) and a polar mobile phase (a buffered aqueous-organic mixture). The choice of a C8 column provides a balanced retention for the polar parent molecule and its potential impurities without excessively long run times that might be seen with a more retentive C18 phase[5][7]. The mobile phase, consisting of a phosphate buffer and acetonitrile, is optimized to ensure symmetrical peak shapes and effective resolution. The acidic pH of the buffer suppresses the ionization of residual silanol groups on the stationary phase and ensures the primary amine group of the analyte is protonated, leading to consistent retention and peak symmetry. Detection is performed using a UV detector set at 265 nm, a wavelength that provides good sensitivity for the aromatic sulfonamide chromophore[5][8].

Experimental Protocol

This section provides a detailed, step-by-step procedure for performing the purity analysis.

Apparatus and Materials

-

Apparatus:

-

HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photo Diode Array (PDA) or UV-Vis detector.

-

Analytical balance (0.01 mg readability).

-

pH meter.

-

Ultrasonic bath.

-

Volumetric flasks and pipettes (Class A).

-

Syringe filters (0.45 µm, PTFE or nylon).

-

-

Reagents and Materials:

-

4-amino-N-(2-hydroxyethyl)benzenesulfonamide Reference Standard (RS).

-

Acetonitrile (HPLC grade).

-

Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).

-

Orthophosphoric acid (AR grade).

-

Water (HPLC grade or Milli-Q).

-

Preparation of Solutions

-

Mobile Phase A (Aqueous Buffer):

-

Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.

-

Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid.

-

Filter the solution through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

-

-

Mobile Phase B:

-

Acetonitrile (100%).

-

Filter through a 0.45 µm membrane filter and degas.

-

-

Diluent:

-

Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

-

-

Standard Solution Preparation (Concentration: ~0.05 mg/mL):

-

Accurately weigh approximately 12.5 mg of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide RS into a 50 mL volumetric flask.

-

Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

-

Allow the solution to return to room temperature and dilute to volume with the diluent. Mix well.

-

Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent. Mix well.

-

-

Sample Solution Preparation (Concentration: ~1.0 mg/mL):

-

Accurately weigh approximately 50 mg of the 4-amino-N-(2-hydroxyethyl)benzenesulfonamide sample into a 50 mL volumetric flask.

-

Add approximately 30 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

-

Allow the solution to return to room temperature, dilute to volume with the diluent, and mix thoroughly.

-

Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Chromatographic Conditions & System Suitability

The following table summarizes the instrumental parameters for the analysis.

| Parameter | Condition |

| Column | YMC-Triart C8 (250 mm x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Gradient elution using Mobile Phase A (Buffer) and Mobile Phase B (Acetonitrile) |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 265 nm |

| Injection Volume | 10 µL |

| Run Time | 40 minutes |

System Suitability Testing (SST): Before commencing sample analysis, the chromatographic system's performance must be verified. Inject the Standard Solution five times and evaluate the following parameters.

| SST Parameter | Acceptance Criteria |